1,1,3,3,3-Pentadeuterioprop-1-ene

概述

描述

1,1,3,3,3-Pentadeuterioprop-1-ene: is a deuterated analog of propene, where five hydrogen atoms are replaced by deuterium. Deuterium is a stable isotope of hydrogen, which makes this compound particularly useful in various scientific research applications, especially in the field of spectroscopy and reaction mechanism studies.

准备方法

Synthetic Routes and Reaction Conditions: 1,1,3,3,3-Pentadeuterioprop-1-ene can be synthesized through the deuteration of propene. One common method involves the catalytic exchange of hydrogen atoms with deuterium using a deuterium gas atmosphere in the presence of a suitable catalyst such as palladium on carbon (Pd/C).

Industrial Production Methods: Industrial production of deuterated compounds often involves the use of heavy water (D2O) as a source of deuterium. The process typically includes the catalytic deuteration of hydrocarbons under controlled conditions to achieve high levels of deuterium incorporation.

化学反应分析

Types of Reactions: 1,1,3,3,3-Pentadeuterioprop-1-ene undergoes similar chemical reactions as its non-deuterated counterpart, propene. These reactions include:

Oxidation: The compound can be oxidized to form deuterated alcohols, aldehydes, or carboxylic acids.

Reduction: It can be reduced to form deuterated alkanes.

Substitution: The compound can undergo substitution reactions where deuterium atoms are replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and ozone (O3).

Reduction: Catalytic hydrogenation using deuterium gas (D2) and a metal catalyst such as palladium (Pd) or platinum (Pt).

Substitution: Halogenation reactions using halogens like chlorine (Cl2) or bromine (Br2).

Major Products Formed:

Oxidation: Deuterated alcohols, aldehydes, and carboxylic acids.

Reduction: Deuterated alkanes.

Substitution: Deuterated halides.

科学研究应用

1,1,3,3,3-Pentadeuterioprop-1-ene is widely used in scientific research due to its unique properties:

Chemistry: It is used in kinetic isotope effect studies to understand reaction mechanisms.

Biology: Deuterated compounds are used in metabolic studies to trace biochemical pathways.

Medicine: It is used in the development of deuterated drugs, which often have improved metabolic stability and reduced toxicity.

Industry: Deuterated compounds are used in the production of specialty chemicals and materials with enhanced properties.

作用机制

The mechanism by which 1,1,3,3,3-Pentadeuterioprop-1-ene exerts its effects is primarily through the kinetic isotope effect. The presence of deuterium atoms, which are heavier than hydrogen atoms, results in a lower vibrational frequency and bond dissociation energy. This leads to slower reaction rates for processes involving C-D bonds compared to C-H bonds, allowing researchers to study reaction mechanisms in greater detail.

相似化合物的比较

- 1,1,1,3,3-Pentadeuterio-2-(trideuteriomethoxy)prop-1-ene

- 1,1,1,3,3-Pentafluoropropane

- cis-1,3,3,3-Tetrafluoroprop-1-ene

Comparison: 1,1,3,3,3-Pentadeuterioprop-1-ene is unique due to its specific deuterium substitution pattern, which makes it particularly useful for studying the kinetic isotope effect. Other similar compounds, such as 1,1,1,3,3-Pentafluoropropane and cis-1,3,3,3-Tetrafluoroprop-1-ene, have different substitution patterns and are used in different applications, such as refrigerants and solvents .

生物活性

1,1,3,3,3-Pentadeuterioprop-1-ene (CAS No. 13275-25-7) is a deuterated alkene that has garnered attention in various fields of chemical and biological research. Its unique isotopic composition enhances its utility in studies involving metabolic pathways and molecular interactions. This article explores the biological activity of this compound, including its mechanisms of action, applications in research, and relevant case studies.

- Molecular Formula : C₃D₅

- Molecular Weight : 45.07 g/mol

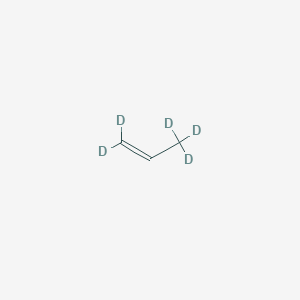

- Structure : The compound features a propene backbone with five deuterium atoms replacing hydrogen atoms.

Biological Activity Overview

The biological activity of this compound is primarily studied in the context of its role as a tracer in metabolic studies and its potential interactions with biological systems.

The mechanisms through which this compound exerts its effects include:

- Metabolic Tracing : As a deuterated compound, it can be used to trace metabolic pathways in vivo and in vitro.

- Hydrogen Bonding : The presence of deuterium alters the hydrogen bonding capabilities of the compound compared to its non-deuterated counterparts.

Case Studies

Several studies have investigated the biological implications of using deuterated compounds like this compound:

-

Metabolic Pathway Analysis :

- In a study examining lipid metabolism in mammals, this compound was used as a tracer to elucidate the conversion pathways of fatty acids. The incorporation of deuterium allowed for precise tracking of metabolic fluxes without altering the biochemical pathways significantly .

-

Pharmacokinetics :

- Research on drug metabolism indicated that deuterated analogs often exhibit altered pharmacokinetics. A study demonstrated that substituting hydrogen with deuterium can lead to slower metabolic rates due to the kinetic isotope effect (KIE), which can enhance the bioavailability of certain therapeutic agents .

Applications in Research

The unique properties of this compound make it valuable for various applications:

- NMR Spectroscopy : Deuterated compounds are crucial for NMR studies as they reduce background noise from hydrogen signals.

- Metabolic Studies : Its application as a tracer in metabolic studies allows researchers to gain insights into complex biochemical processes without interference from endogenous compounds.

Comparative Analysis

The following table summarizes the key differences between this compound and its non-deuterated counterpart:

| Property | This compound | Propylene (C₃H₆) |

|---|---|---|

| Molecular Weight | 45.07 g/mol | 42.08 g/mol |

| Isotopic Composition | All hydrogens replaced by deuterium | Contains hydrogen |

| Kinetic Isotope Effect | Present | Absent |

| Use in Metabolic Studies | High utility | Limited |

属性

IUPAC Name |

1,1,3,3,3-pentadeuterioprop-1-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6/c1-3-2/h3H,1H2,2H3/i1D2,2D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQONPFPTGQHPMA-KPAILUHGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C(=CC([2H])([2H])[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

47.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。